molecular formula C20H22BrN3O B13428778 Brorphine CAS No. 2244737-98-0

Brorphine

Cat. No.: B13428778
CAS No.: 2244737-98-0
M. Wt: 400.3 g/mol
InChI Key: CNOFBGYRMCBVLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of brorphine involves several steps, starting with the formation of the piperidine ring and subsequent attachment of the benzimidazolone moiety. The synthetic route typically includes:

the synthesis generally follows standard organic chemistry protocols involving high-purity reagents and controlled reaction conditions .

Chemical Reactions Analysis

Brorphine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxy-metabolites and various substituted analogs .

Comparison with Similar Compounds

Brorphine is structurally similar to other synthetic opioids such as fentanyl, benzylfentanyl, and bezitramide. it is sufficiently distinct to fall outside the formal definition of a “fentanyl analog” in certain jurisdictions . Compared to these compounds, this compound has a unique benzimidazolone structure that contributes to its high potency and efficacy .

Similar compounds include:

Properties

CAS No.

2244737-98-0

Molecular Formula

C20H22BrN3O

Molecular Weight

400.3 g/mol

IUPAC Name

3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)

InChI Key

CNOFBGYRMCBVLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Origin of Product

United States

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